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Compound of Interest

Compound Name: Coerulescine

Cat. No.: B1252304 Get Quote

For researchers, scientists, and drug development professionals, the verification of a

synthesized natural product against its naturally occurring counterpart is a critical step. This

guide provides a detailed spectroscopic comparison of natural and synthetic Coerulescine, a

spirooxindole alkaloid, offering valuable data for those working on its synthesis, derivatization,

or biological evaluation.

Coerulescine, first isolated from the grass Phalaris coerulescens in 1998, has garnered

interest in the scientific community. Its unique spirocyclic structure presents a compelling

scaffold for medicinal chemistry. To aid in the validation of synthetic routes and to ensure the

molecular integrity of synthesized Coerulescine, this guide summarizes the key spectroscopic

data from both natural and synthetic sources, based on published literature.

At a Glance: Spectroscopic Data Comparison
The following tables provide a direct comparison of the key spectroscopic data reported for

natural (-)-Coerulescine and a synthetically prepared enantiomer, (+)-Coerulescine. It is

important to note that while the absolute configuration is opposite, the core spectroscopic

characteristics for enantiomers are expected to be identical, with the exception of the sign of

specific rotation.
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Spectroscopic Data Natural (-)-Coerulescine Synthetic (+)-Coerulescine

Source Phalaris coerulescens Enantioselective Synthesis

Appearance - White Solid

Optical Rotation [α]D -1.0 (c 2.4, MeOH) [α]D +3.08 (c 1, MeOH)

Table 1. Physical and Optical Properties of Natural and Synthetic Coerulescine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) δ (ppm) Synthetic (+)-Coerulescine

8.69 (s, 1H)

7.38 (d, J = 6.9 Hz, 1H)

7.18 (td, J₁ = 7.7 Hz, J₂ = 1.1 Hz, 1H)

7.01–7.05 (m, 1H)

6.88 (d, J = 7.8 Hz, 1H)

3.00 (td, J₁ = 8.0 Hz, J₂ = 5.1 Hz, 1H)

2.76–2.90 (m, 3H)

2.46 (s, 3H)

2.37–2.44 (m, 1H)

2.06–2.13 (m, 1H)

Table 2. ¹H-NMR Spectroscopic Data for Synthetic (+)-Coerulescine. Data for natural (-)-

Coerulescine is not fully detailed in the available literature for a direct tabular comparison.
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¹³C-NMR (100 MHz, CDCl₃) δ (ppm) Synthetic (+)-Coerulescine

183.47

140.36

136.11

127.67

123.11

122.67

109.70

66.26

56.73

53.70

41.80

37.85

Table 3. ¹³C-NMR Spectroscopic Data for Synthetic (+)-Coerulescine. Data for natural (-)-

Coerulescine is not fully detailed in the available literature for a direct tabular comparison.

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS)

Technique Synthetic (+)-Coerulescine

IR (KBr) ν (cm⁻¹)
3208, 2925, 2850, 2790, 1712, 1620, 1471,

1337, 1244, 1198, 1153, 1104, 1015, 754, 677

HRMS (FAB)
Calculated for [C₁₂H₁₅N₂O]⁺: 203.1184, Found:

203.1178

Table 4. IR and HRMS Data for Synthetic (+)-Coerulescine. Detailed IR and HRMS data for

natural (-)-Coerulescine are not readily available in the cited literature for a direct comparison.
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Experimental Protocols
The data presented in this guide is compiled from peer-reviewed scientific literature. The

following methodologies are summarized from the synthesis and characterization of (+)-

Coerulescine.

General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Synthetic Coerulescine

NMR Spectroscopy
(¹H and ¹³C)

Solvent: CDCl₃
Instrument: 400 MHz Spectrometer

Infrared Spectroscopy
Method: KBr Pellet

Mass Spectrometry
Technique: HRMS (FAB)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of synthetic Coerulescine.

Detailed Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using the potassium bromide

(KBr) pellet method. The spectrum provides information on the functional groups present in

the molecule.
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High-Resolution Mass Spectrometry (HRMS): HRMS was performed using Fast Atom

Bombardment (FAB) to determine the accurate mass of the molecular ion, confirming the

elemental composition.

Discussion of Spectroscopic Data
The available data for synthetic (+)-Coerulescine provides a comprehensive spectroscopic

profile. The ¹H-NMR spectrum shows the characteristic aromatic and aliphatic protons, and the

¹³C-NMR spectrum confirms the number of unique carbon atoms in the molecule. The IR

spectrum displays key absorptions corresponding to the N-H and C=O stretching of the

oxindole moiety. The HRMS data provides strong evidence for the molecular formula of

Coerulescine.

While a complete, side-by-side comparison with the original data for natural (-)-Coerulescine is

limited by the availability of the full dataset from the 1998 publication, the reported physical

data (specifically the opposite sign of optical rotation with a similar magnitude) is consistent

with the two being enantiomers. For definitive confirmation, researchers who have synthesized

Coerulescine should ideally compare their spectroscopic data with an authentic sample of the

natural product or with the data from the original isolation paper if it can be accessed.

Logical Flow for Structural Confirmation
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Synthesis & Purification

Spectroscopic Characterization Data Comparison

Structural Confirmation

Chemical Synthesis of Coerulescine

Purification (e.g., Chromatography)

¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry

Direct Comparison of Spectra

Literature Data (Natural & Synthetic)

Structural Identity Confirmed

Click to download full resolution via product page

Caption: The logical process for confirming the structure of synthetic Coerulescine.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Similarities
and Differences Between Natural and Synthetic Coerulescine]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1252304#spectroscopic-
comparison-of-natural-vs-synthetic-coerulescine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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